benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Overview
Description
The compound “benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a derivative of the 1,2,4-triazole class of compounds . Compounds in this class have been studied for their potential as anticancer agents .
Synthesis Analysis
While specific synthesis information for “this compound” was not found, similar 1,2,4-triazole derivatives have been synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
Molecular Structure Analysis
The molecular structure of similar 1,2,4-triazole derivatives was established by NMR and MS analysis .
Scientific Research Applications
Anticancer Properties
Benzyl 6-(1H-1,2,4-triazol-1-yl)nicotinate derivatives demonstrate potential anticancer activity. A study by Kamal et al. (2014) synthesized N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides and tested them against various human cancer cell lines. These compounds showed significant anticancer activity, notably compound 4g, which inhibited tubulin polymerization more effectively than E7010, a standard reference. These compounds induce cell death by apoptosis and have been shown to interact efficiently with tubulin protein, suggesting their potential as anticancer agents (Kamal et al., 2014).
Pharmacological Study
Dave et al. (2007) conducted a study on the pharmacological properties of thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole. These compounds were tested for antimicrobial and antitubercular activities, indicating their potential application in treating microbial infections and tuberculosis (Dave et al., 2007).
Structural and Molecular Studies
Zhao et al. (2011) synthesized and characterized 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate (BOTN) and performed Density Functional Theory (DFT) calculations on its structure. This study provided valuable insights into the electronic and molecular structure of such compounds, which could be vital for understanding their interaction with biological systems (Zhao et al., 2011).
Anti-inflammatory and Antimicrobial Activities
Liu et al. (2018) synthesized 1-Benzyl-4-[5-(4-chloro-phenylsulfanyl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-1H-[1,2,3] triazole and evaluated its anti-inflammatory activities. This compound showed significant inhibition of IL-6 expression in macrophage cells, suggesting its potential as an anti-inflammatory agent (Liu et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
benzyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(21-9-12-4-2-1-3-5-12)13-6-7-14(17-8-13)19-11-16-10-18-19/h1-8,10-11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADGLQRDOOWONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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